8-fluoro-3-(4-fluorophenyl)-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-fluoro-3-(4-fluorophenyl)-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline is a synthetic compound that belongs to the class of pyrazoloquinolines. It has been found to possess potential therapeutic properties and has been extensively studied for its pharmacological effects.
Scientific Research Applications
Fluorophores and Photophysical Properties
Quinoline derivatives are known for their efficient fluorophore characteristics, widely utilized in studying biological systems due to their fused aromatic systems containing heteroatoms. These compounds are of interest for their potential as sensitive and selective compounds in biochemical and medical applications (Aleksanyan & Hambardzumyan, 2013). Additionally, the influence of fluorine substitution on photophysical and electrochemical properties has been studied, showing that such modifications can impact fluorescence quantum efficiency and the molecule's basicity, making them suitable for luminescence applications (Szlachcic & Uchacz, 2018).
Anticancer and Antitubercular Activity
There is interest in quinoline derivatives for their antitubercular properties. A study involving hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from dibenzo[b,d]furan and 9-methyl-9H-carbazole showed significant antitubercular activity, highlighting the therapeutic potential of such compounds (Kantevari et al., 2011). Furthermore, the synthesis of novel conformationally constrained pyrazolo[4,3-c]quinoline derivatives as potential ligands for the estrogen receptor hints at the versatility of this chemical scaffold in targeting different biological pathways (Kasiotis et al., 2006).
Antibacterial Activity
Quinoline derivatives have also been explored for their antibacterial efficacy. A study synthesized and evaluated the antibacterial activity of fluoroquinolone-like 2,4- and 1,3-diones, demonstrating their potential as dual-targeting agents against bacterial infections, including strains resistant to traditional fluoroquinolones (Oppegard et al., 2010). This research underscores the critical role of structural modifications in enhancing the antibacterial properties of quinoline derivatives.
DNA/RNA Binding Properties
The interaction of quinoline derivatives with DNA/RNA is a crucial aspect of their biological activity. Compounds with the quinoline structure have been shown to bind to DNA/RNA, influencing their function and demonstrating the potential of these molecules in therapeutic applications, such as anticancer treatments (Meščić Macan et al., 2019).
properties
IUPAC Name |
8-fluoro-3-(4-fluorophenyl)-5-[(3-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F2N3O/c1-30-19-4-2-3-15(11-19)13-29-14-21-23(16-5-7-17(25)8-6-16)27-28-24(21)20-12-18(26)9-10-22(20)29/h2-12,14H,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISEOPGKJMLTDJQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C=C3C(=NN=C3C4=C2C=CC(=C4)F)C5=CC=C(C=C5)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.